![molecular formula C10H9ClN2O B2835208 2-chloro-N-(2-cyanophenyl)propanamide CAS No. 731012-03-6](/img/structure/B2835208.png)
2-chloro-N-(2-cyanophenyl)propanamide
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Overview
Description
2-chloro-N-(2-cyanophenyl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C10H9ClN2O and a molecular weight of 208.64 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-cyanophenyl)propanamide consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 208.644 Da and the monoisotopic mass is 208.040344 Da .Scientific Research Applications
Chiral Intermediate Synthesis
2-chloro-N-(2-cyanophenyl)propanamide is related to compounds involved in asymmetric synthesis processes for creating chiral intermediates. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol uses microbial reductases, highlighting the importance of specific chemical structures in the development of antidepressant drugs. This process emphasizes the role of chiral intermediates in pharmaceutical synthesis, demonstrating how subtle changes in molecular structure can significantly affect the synthesis and properties of drug molecules (Choi et al., 2010).
Solubility in Solvent Mixtures
The solubility of chemical compounds similar to 2-chloro-N-(2-cyanophenyl)propanamide in various solvent mixtures has been extensively studied. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in binary solvent mixtures was determined using the polythermal method. Understanding the solubility of such compounds is crucial for pharmaceutical formulation and environmental studies, providing insights into the behavior of these chemicals under different conditions (Pascual et al., 2017).
Cyanation Reactions
Compounds with structures related to 2-chloro-N-(2-cyanophenyl)propanamide are utilized in cyanation reactions. The rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanating reagent highlights the role of such compounds in synthesizing acrylonitriles. These reactions are pivotal in organic synthesis, contributing to the production of a wide range of organic compounds with various applications, including pharmaceuticals (Chaitanya & Anbarasan, 2015).
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYSTFJMQJLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanophenyl)propanamide |
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